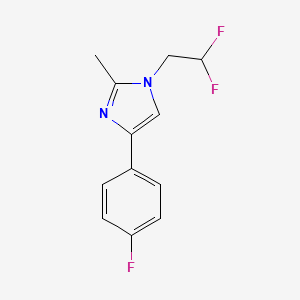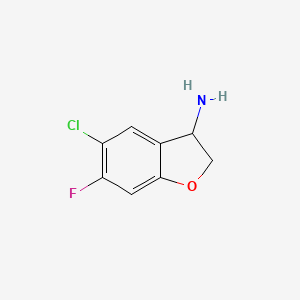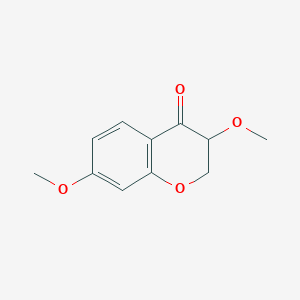
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of fluorine atoms in its structure. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,2-difluoroethylamine.
Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting the starting materials with a suitable reagent, such as formaldehyde, under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds with various functional groups.
科学的研究の応用
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-(2,2-Difluoroethyl)-4-(4-chlorophenyl)-2-methyl-1H-imidazole: Similar structure with a chlorine atom instead of a fluorine atom.
1-(2,2-Difluoroethyl)-4-(4-bromophenyl)-2-methyl-1H-imidazole: Similar structure with a bromine atom instead of a fluorine atom.
1-(2,2-Difluoroethyl)-4-(4-iodophenyl)-2-methyl-1H-imidazole: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H11F3N2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC名 |
1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methylimidazole |
InChI |
InChI=1S/C12H11F3N2/c1-8-16-11(6-17(8)7-12(14)15)9-2-4-10(13)5-3-9/h2-6,12H,7H2,1H3 |
InChIキー |
VSUWCOIAXBZBKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1CC(F)F)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)










